VU0422288

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它对 mGluR4、mGluR7 和 mGluR8 表现出高选择性,其 EC50 值分别为 108 nM、125 nM 和 146 nM 。该化合物主要用于科学研究,以研究谷氨酸受体的调节及其在各种神经过程中的作用。

准备方法

合成路线和反应条件

VU 0422288 的合成涉及多个步骤,从制备关键中间体 3-氯-4-[(5-氯-2-吡啶基)氧基]苯胺开始。 然后,该中间体在适当条件下与 2-吡啶甲酸酰氯反应生成最终产物 。反应条件通常涉及使用诸如三乙胺之类的碱和诸如二氯甲烷之类的溶剂。反应在低温下进行,以确保高收率和纯度。

工业生产方法

虽然 VU 0422288 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件、使用更大的反应器以及实施诸如重结晶或色谱之类的纯化技术,以确保该化合物符合工业标准。

化学反应分析

反应类型

VU 0422288 由于存在诸如氯和吡啶部分之类的反应性官能团,因此主要发生取代反应。这些反应可用于修饰该化合物以用于各种研究目的。

常用试剂和条件

VU 0422288 反应中常用的试剂包括诸如三乙胺之类的碱、诸如二氯甲烷之类的溶剂以及用于取代反应的各种亲核试剂。条件通常涉及低温和受控环境,以确保高选择性和收率。

主要产品

VU 0422288 反应形成的主要产物取决于所用试剂和条件的具体情况。例如,与亲核试剂的取代反应可以生成具有修饰官能团的衍生物,这些衍生物可用于研究该化合物的构效关系。

科学研究应用

Scientific Research Applications

-

Neurological Disorders

- Rett Syndrome : Research indicates that VU0422288 can restore long-term potentiation (LTP) in hippocampal slices from Mecp2 mutant mice, a model for Rett Syndrome. The compound's application enhanced synaptic function, suggesting its potential to ameliorate cognitive deficits associated with this disorder .

- Cognitive Enhancement : In behavioral studies, this compound has been shown to improve learning and memory capabilities in animal models. For instance, it was found to enhance performance in contextual fear conditioning tasks, which rely on hippocampal function .

- Chronic Pain Management

- Schizophrenia and Anxiety Disorders

Case Study 1: Rett Syndrome Model

- Objective : To evaluate the effects of this compound on synaptic plasticity in Mecp2 mutant mice.

- Methodology : Hippocampal slices were treated with this compound, followed by assessments of LTP and synaptic responses.

- Findings : Application of this compound significantly restored LTP and improved synaptic responses compared to control groups. Behavioral tests indicated enhanced memory retention .

Case Study 2: Chronic Pain Assessment

- Objective : To assess the analgesic effects of this compound in a neuropathic pain model.

- Methodology : Mice were subjected to nerve injury followed by treatment with this compound. Pain behavior was evaluated using thermal and mechanical sensitivity tests.

- Findings : Treated mice exhibited reduced sensitivity to pain stimuli compared to untreated controls, suggesting a promising role for this compound in pain management .

Table 1: Potency of this compound at Different mGlu Receptors

| Receptor | EC50 (nM) | Affinity |

|---|---|---|

| mGlu4 | 108 | High |

| mGlu7 | 146 | High |

| mGlu8 | 125 | High |

Data indicates that this compound exhibits strong potency across multiple metabotropic glutamate receptors, highlighting its broad applicability in therapeutic contexts.

Table 2: Summary of Behavioral Studies Involving this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Cognitive Enhancement | Mecp2 mutant mice | Improved memory retention in fear conditioning tasks |

| Chronic Pain Management | Neuropathic pain model | Reduced pain sensitivity post-treatment |

These findings underscore the potential therapeutic roles of this compound across different neurological conditions.

作用机制

VU 0422288 通过作为 III 类代谢型谷氨酸受体的正向变构调节剂来发挥作用。 它与受体上的特定位点结合,该位点不同于谷氨酸结合位点,并增强受体对谷氨酸的反应 。这种调节导致受体激活增加以及随后的下游信号通路。 VU 0422288 的主要分子靶点是 mGluR4、mGluR7 和 mGluR8,它们参与调节中枢神经系统的突触传递和可塑性 .

相似化合物的比较

类似化合物

一些与 VU 0422288 相似的化合物包括:

VU 0155094: 另一种 III 类 mGluRs 的正向变构调节剂,具有类似的选择性和效力

VU 0364439: mGluR4 的选择性正向变构调节剂,用于类似的研究应用

VU 0483605: 对 mGluR7 具有高度选择性的化合物,用于研究该受体在神经过程中的作用

独特性

VU 0422288 的独特之处在于它对多种 III 类 mGluRs(mGluR4、mGluR7 和 mGluR8)具有高度选择性,以及它能够以低浓度增强受体介导的反应。 这使其成为研究这些受体在中枢神经系统中的复杂作用以及开发针对这些受体的新治疗剂的宝贵工具 .

生物活性

VU0422288 is a compound recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly focusing on group III receptors, including mGlu4, mGlu7, and mGlu8. This article delves into the biological activity of this compound, examining its pharmacological properties, selectivity, and potential therapeutic implications based on various research findings.

Overview of this compound

This compound has been characterized for its role in enhancing the activity of mGlu receptors. It exhibits distinct pharmacological profiles when interacting with different mGlu subtypes. The following table summarizes its effective concentrations (EC50 values) across the relevant receptor subtypes:

| Receptor Type | EC50 (nM) |

|---|---|

| mGlu4 | 108 |

| mGlu7 | 146 |

| mGlu8 | 125 |

These values indicate that this compound is more potent compared to other PAMs like VU0155094, which has significantly higher EC50 values (1-3 µM) across these receptors .

This compound operates through positive allosteric modulation, which alters the receptor's response to orthosteric agonists such as glutamate. It enhances the affinity and efficacy of these agonists at mGlu4, mGlu7, and mGlu8. Notably, it has been demonstrated that this compound can potentiate mGlu7-mediated synaptic transmission in hippocampal slices, suggesting its role in modulating excitatory neurotransmission .

Distinct Interaction Profiles

Research indicates that this compound exhibits unique interaction profiles with different orthosteric agonists. For instance:

- At mGlu7 , the presence of this compound does not significantly change the affinity of glutamate but alters the cooperativity with other agonists.

- At mGlu4 , it enhances the efficacy of L-AP4 while reducing its affinity, indicating a complex modulation mechanism that varies by receptor subtype .

Selectivity Profile

This compound's selectivity was assessed against a panel of 68 GPCRs, ion channels, and transporters. The compound did not show significant activity outside its target receptors, affirming its specificity as a PAM for group III mGlu receptors. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cognitive Enhancement : Research has shown that positive modulation of mGlu7 can restore long-term potentiation (LTP) and improve cognitive functions such as memory and learning in animal models. This suggests that this compound could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

- Neuropsychiatric Disorders : Variants in the GRM7 gene have been linked to schizophrenia risk. The modulation of mGlu7 by compounds like this compound may provide insights into developing treatments for such disorders by targeting synaptic transmission pathways altered in these conditions .

- Synaptic Transmission Studies : Electrophysiological studies have demonstrated that this compound can modulate synaptic responses at the hippocampal Schaffer collateral-CA1 synapse, further supporting its role in synaptic plasticity and potential applications in cognitive therapies .

属性

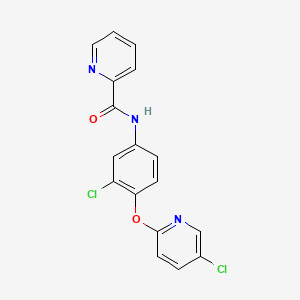

IUPAC Name |

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRLPXFGQKQHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does this compound's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that this compound exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, this compound demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, this compound shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of this compound in understanding mGlu7 biology and its therapeutic potential?

A3: this compound has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like this compound, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。